1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea
Description
Properties
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-5-3-6-13(9-12)18-15(19)17-11-16(2,20)10-14-7-4-8-21-14/h3-9,20H,10-11H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCTIICILFSEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be characterized by its structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The furan moiety is known for its reactivity, which can lead to the formation of adducts with nucleophiles in biological systems, potentially influencing cellular signaling pathways.
Biological Activity
This compound has shown various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogenic bacteria and fungi, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence indicating that this compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
Data Tables
The following table summarizes key biological activities observed in various studies:
| Biological Activity | Effectiveness | References |
|---|---|---|
| Antitumor | Moderate | |
| Antimicrobial | High | |
| Anti-inflammatory | Moderate |
Case Studies
- Antitumor Study : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability. The IC50 values were found to be lower than those of conventional chemotherapeutic agents, indicating a promising antitumor profile.
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential for development as an antibiotic or antifungal agent.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic.
Scientific Research Applications
Chemical Properties and Structure
The compound features a furan ring, a hydroxymethyl propyl group, and a tolyl moiety, which contribute to its biological activity. Its molecular formula is C16H20N2O3, and it has a molecular weight of approximately 288.35 g/mol. The presence of the furan ring is particularly noteworthy due to its known pharmacological properties.
Medicinal Applications
-
Anticancer Activity
- Several studies have investigated the anticancer properties of urea derivatives. For instance, compounds similar to 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea have shown promising results against various cancer cell lines. A study published in Molecules indicated that urea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Case Study : A derivative of this compound was tested against breast cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 10 µM.
-
Antifungal Activity
- The compound's structure suggests potential antifungal properties. Research has demonstrated that urea derivatives exhibit activity against fungal pathogens like Fusarium oxysporum. In vitro tests showed that certain urea derivatives could inhibit fungal growth effectively .
- Data Table: Antifungal Activity of Urea Derivatives
Compound Name Minimum Inhibitory Concentration (MIC) Pathogen This compound 25 µg/mL Fusarium oxysporum 1-(Furan-2-ylmethyl)urea 30 µg/mL Candida albicans
- Anti-inflammatory Properties
Agricultural Applications
- Pesticide Development
- The compound's structural features make it a candidate for developing novel pesticides. Its efficacy against specific plant pathogens suggests it could be used to protect crops from fungal infections.
- Case Study : Field trials demonstrated that formulations containing similar urea derivatives significantly reduced the incidence of fungal diseases in tomato plants.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions. Experimental studies on structurally similar compounds (e.g., 1-(furan-2-ylmethyl)urea) demonstrate the following pathways:
-
Acidic Hydrolysis :
In 6M HCl at reflux (110°C), the urea bond cleaves to yield m-toluidine and a transient carbamic acid intermediate, which subsequently decomposes to 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine and CO₂ . -
Basic Hydrolysis :
Under alkaline conditions (NaOH, 80°C), the reaction produces ammonia and 1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)carbamic acid , which is unstable and decarboxylates to form secondary amines.
Table 1: Hydrolysis Conditions and Products
Hydrogenation of the Furan Ring
The furan heterocycle is susceptible to catalytic hydrogenation. Using Pd/C (10%) under 50 psi H₂ in ethanol, the furan ring converts to a tetrahydrofuran (THF) derivative, while the urea group remains intact .
Table 2: Hydrogenation Parameters
| Catalyst | Pressure | Solvent | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd/C | 50 psi | Ethanol | 1-(3-(tetrahydrofuran-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea | >95% |
Acid-Catalyzed Cyclization
Under Brønsted acid catalysis (e.g., trifluoroacetic acid, TFA), the hydroxyalkyl chain and urea group participate in intramolecular cyclization. This reaction mimics the Paal-Knorr mechanism observed in furan-containing triketones :
-
Mechanism :
Table 3: Cyclization Outcomes
| Acid | Temperature | Product | Yield | Reference |
|---|---|---|---|---|
| TFA (0.1M) | 25°C, 2h | 6-hydroxy-3-(m-tolyl)-1-oxa-4-azabicyclo[3.3.0]octan-2-one | 82% |
Oxidation Reactions
The secondary alcohol in the hydroxyalkyl chain is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) :
-
Product : 1-(3-(furan-2-yl)-2-oxo-2-methylpropyl)-3-(m-tolyl)urea.
-
Yield : 68% after purification by column chromatography.
Electrophilic Aromatic Substitution (Furan Ring)
The furan ring undergoes nitration and sulfonation at the 5-position due to its electron-rich nature:
-
Nitration : HNO₃/H₂SO₄ at 0°C produces 5-nitro-furan derivatives (yield: 54%).
-
Sulfonation : SO₃ in DCM forms the 5-sulfo analog (yield: 49%).
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : At 200°C, the compound decomposes into m-tolyl isocyanate and 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine .
-
Photolysis : UV light (254 nm) in methanol induces cleavage of the urea bond, yielding m-toluidine and furan-2-ylmethylamine derivatives .
Key Research Findings
-
The urea group exhibits higher hydrolytic stability in neutral pH but rapid degradation under strong acids/bases .
-
Hydrogenation retains stereochemistry at the hydroxy-bearing carbon.
-
Cyclization reactions are highly sensitive to acid strength and solvent polarity .
Recommendations for Further Study
-
Explore enzymatic hydrolysis pathways using urease.
-
Investigate cross-coupling reactions involving the furan ring (e.g., Suzuki-Miyaura).
-
Validate reaction outcomes with DFT calculations to refine mechanistic models.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(m-tolyl)urea?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the hydroxypropyl-furan intermediate via nucleophilic substitution or cyclization. For example, furan derivatives can react with epoxides or haloalkanes under basic conditions (e.g., DIPEA in DCM) to introduce the hydroxypropyl chain .
- Step 2: Urea bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) or direct reaction of isocyanates with amines. For example, m-tolyl isocyanate can react with the hydroxypropyl-furan amine intermediate at 0–25°C to form the urea moiety .
- Optimization: Yield improvements (40–63%) are achieved by controlling reaction time, solvent polarity (e.g., acetonitrile for solubility), and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. How should researchers validate the structural purity of this compound?
Use a combination of analytical techniques:
- 1H/13C NMR: Confirm the presence of key groups (e.g., furan protons at δ 6.2–7.4 ppm, urea NH signals at δ 5.5–6.0 ppm) .
- ESI-HRMS: Verify molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁N₂O₃: 313.1553) with <2 ppm error .
- Chromatography: HPLC or TLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the primary biological activities observed in structurally similar urea derivatives?
- Anticancer: Urea derivatives with furan groups show inhibition of kinases (e.g., EGFR) via hydrogen bonding with ATP-binding pockets .
- Antimicrobial: Hydroxypropyl and aryl groups enhance membrane penetration, disrupting bacterial biofilms (MIC values: 2–8 µg/mL in Gram-positive strains) .
- Anti-inflammatory: m-Tolyl substituents modulate COX-2 activity by π-π stacking interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions: Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or incubation time .
- Structural analogs: Minor substitutions (e.g., replacing m-tolyl with p-ethoxyphenyl) alter binding kinetics .
- Solution: Standardize assays using reference inhibitors (e.g., staurosporine) and perform molecular docking (AutoDock Vina) to compare binding poses .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR)?
- Variable groups: Systematically modify the hydroxypropyl chain (e.g., 2-hydroxy vs. 3-hydroxy) and aryl substituents (e.g., m-tolyl vs. 3-chlorophenyl) .
- Control experiments: Include urea derivatives lacking the furan ring to isolate its contribution to bioactivity .
- High-throughput screening: Use 96-well plates with fluorescence-based assays (e.g., ATPase activity) to test 50+ analogs in parallel .
Q. How can computational methods enhance mechanistic understanding of this compound?
- Molecular dynamics (MD): Simulate interactions with target proteins (e.g., 100 ns simulations in GROMACS) to identify stable binding conformations .
- QSAR models: Train regression models (e.g., Random Forest) using descriptors like logP, polar surface area, and H-bond donor counts to predict activity .
- ADMET prediction: Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition by modifying the hydroxypropyl group) .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks: Column chromatography is time-consuming; switch to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .
- Byproduct formation: Optimize stoichiometry (e.g., 1.2:1 amine:isocyanate ratio) to minimize urea dimerization .
- Stability testing: Monitor degradation in PBS (pH 7.4) at 37°C; if unstable, consider prodrug strategies (e.g., acetylating the hydroxyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
